(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAPFPHSSXKDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminobenzenethiol and a suitable aldehyde or ketone.
Ethoxyethyl Substitution: The ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromoacetate or a similar reagent.
Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a condensation reaction with an appropriate benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and continuous processing to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Condensation Reactions: The ylidene group can undergo condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Condensation Reagents: Aldehydes, ketones, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological processes and interactions, including enzyme inhibition and receptor binding.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic, optical, or mechanical properties.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in antimicrobial applications.
Comparison with Similar Compounds
Structural and Electronic Modifications in Benzo[d]thiazol Derivatives
Key Compounds :
- (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-bromophenyl)ethan-1-one (3v): Features dual bromine substituents and a ketone group. Exhibits redshifted emission (λem = 580 nm) compared to non-brominated analogs due to enhanced electron-withdrawing effects .
- (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (3z) : Substitution with a CF3 group increases molar absorptivity (ε = 1.2 × 10<sup>5</sup> M<sup>−1</sup>cm<sup>−1</sup>) and quantum yield (Φ = 0.45) in aggregated states .
- Target Compound : The benzamide group replaces the ketone in 3v/3z, likely reducing electron-withdrawing effects but improving solubility via hydrogen bonding. Bromine at position 6 may sterically hinder aggregation, altering AIE behavior compared to 3v .
Table 1: Optical Properties of Selected Benzo[d]thiazol Derivatives
| Compound | Substituents (Position) | λem (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Target Compound | 2-Br, 6-Br, 3-(2-ethoxyethyl) | Data Unavailable | – |
| 3v | 4-Br (aryl), 4-Br (benzothiazol) | 580 | 0.38 |
| 3z | 4-Br, CF3 | 560 | 0.45 |
Reactivity of Bromine Substituents
The bromine at position 2 in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () undergoes nucleophilic substitution with secondary amines. Similarly, the 2-bromo group in the target compound may serve as a site for Suzuki coupling or amination, enabling functionalization for drug discovery or polymer synthesis .
Substituent Effects on Physicochemical Properties
- 6-Bromo vs. 6-Methylsulfonyl : The related compound (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide () replaces bromine with a sulfonyl group, enhancing electron-withdrawing capacity and solubility. This substitution may reduce steric bulk compared to the target compound’s 6-bromo group .
- Ethoxyethyl vs. Morpholinopropyl: The 2-ethoxyethyl chain in the target compound provides moderate polarity, whereas morpholinopropyl groups in 4c1 () introduce tertiary amines, increasing hydrophilicity and pH-dependent solubility .
Biological Activity
(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound is notable for its unique structural features, including bromine atoms and an ethoxyethyl group, which enhance its biological activity and solubility. The compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine Atoms: Contribute to the compound's reactivity and biological interactions.
- Ethoxyethyl Group: Enhances solubility and facilitates cellular uptake.
- Benzothiazole Core: Known for diverse biological activities, including anticancer and antimicrobial properties.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can bind to proteins and enzymes, potentially inhibiting their activity. This interaction may lead to various biological effects, such as:
- Inhibition of Cell Proliferation: Particularly in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis: In antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines, along with apoptosis-promoting effects . The dual action against both tumor growth and inflammatory responses positions these compounds as promising candidates for cancer therapy.
Antimicrobial Activity
Benzothiazole derivatives have also shown antibacterial and antifungal properties. The presence of halogen atoms (like bromine) in the structure enhances their effectiveness against various pathogens. Compounds similar to this compound have been studied for their ability to disrupt bacterial cell wall synthesis.
Research Findings
Case Studies
- Compound B7 : A derivative that exhibited significant anticancer properties by promoting apoptosis and inhibiting cell cycle progression at low concentrations (1, 2, 4 µM). This study emphasizes the potential of benzothiazole derivatives in dual-action cancer therapies.
- Antimicrobial Screening : Various derivatives have been tested against gram-positive bacteria, showing high efficacy due to their structural components that enhance interaction with microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
